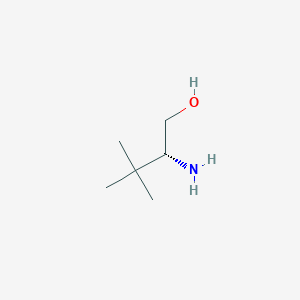

(R)-Tert-leucinol

描述

属性

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBULSURVMXPBNA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426146 | |

| Record name | (R)-TERT-LEUCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112245-09-7 | |

| Record name | (R)-TERT-LEUCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-Amino-3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Tert-leucinol physical and chemical properties

An In-depth Technical Guide to (R)-tert-Leucinol: Physical and Chemical Properties

Introduction

This compound, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis and drug development.[1][2] Its structural rigidity and defined stereochemistry, conferred by the bulky tert-butyl group adjacent to the chiral center, make it a valuable component in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its application in various chemical transformations and for ensuring appropriate handling and storage.

Table of Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3,3-dimethylbutan-1-ol | [3][4] |

| Synonyms | (R)-(-)-tert-Leucinol, D-tert-Leucinol, (R)-2-Amino-3,3-dimethyl-1-butanol | [1][5] |

| CAS Number | 112245-09-7 | [3] |

| Molecular Formula | C₆H₁₅NO | [1][3] |

| Molecular Weight | 117.19 g/mol | [3] |

| Appearance | Colorless to yellow liquid or low melting solid | [3][4] |

| Melting Point | 30-33 °C (lit.) | [1] |

| Boiling Point | 70 °C at 0.4 mmHg (lit.) | [1] |

| Density | 0.9 g/mL at 25 °C (lit.) | [1] |

| Optical Activity | [α]20/D −37° (c = 1.5 in ethanol) [α]20/D -34° to -40° (c=0.7, ethanol) | [3][4] |

| Flash Point | 90 °C (194 °F) - closed cup | [1] |

| pKa | 12.88 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [6][7] |

| Storage | Store in a cool, dark place (2-8°C) under an inert atmosphere. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound. The following sections describe protocols for its synthesis and the determination of its stereochemical purity.

Synthesis of (S)-tert-Leucinol from (S)-tert-Leucine

A common method for preparing chiral amino alcohols is the reduction of the corresponding amino acid. The following protocol is an example of the synthesis for the enantiomer, (S)-tert-leucinol, which follows the same principles as would be used for the (R)-enantiomer starting from D-tert-leucine.[2][7]

Objective: To synthesize (S)-tert-leucinol by the reduction of (S)-tert-leucine.

Materials:

-

(S)-tert-leucine

-

Lithium borohydride (LiBH₄)

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Nitrogen gas supply

-

Schlenk tube (100 mL)

-

Standard glassware for reaction, work-up, and purification

Procedure:

-

Add 4.00 g (30.5 mmol) of (S)-tert-leucine and 40 mL of anhydrous THF to a 100 mL Schlenk tube purged with nitrogen.[2]

-

Cool the resulting suspension to 10°C in an ice bath.[2]

-

Over a period of 5 minutes, add 1.46 g (61.0 mmol) of lithium borohydride to the suspension in batches.[2]

-

Adjust the system temperature to 20°C.[2]

-

Slowly add 7.44 g (67.1 mmol) of trimethylsilyl chloride dropwise over 30 minutes.[2]

-

Heat the reaction mixture to 65°C and maintain stirring at this temperature for 3 hours.[2]

-

After the reaction is complete, cool the mixture back down to 10°C.[2]

-

Quench the reaction by the slow, dropwise addition of 4 mL of methanol over 20 minutes.[2]

-

Proceed with a standard aqueous work-up to isolate the crude product.

-

Purify the crude product using an appropriate method, such as distillation or chromatography, to obtain pure (S)-tert-leucinol.

Caption: Workflow for the synthesis of (S)-tert-leucinol.

Protocol for Determining Optical Rotation

The stereochemical purity of this compound is confirmed by measuring its specific optical rotation using a polarimeter.

Objective: To measure the specific optical rotation of an this compound sample.

Materials:

-

This compound sample

-

Ethanol (spectroscopic grade)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Accurately weigh approximately 150 mg of the this compound sample. For a concentration of c = 1.5, this would be dissolved in 10 mL of solvent.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in ethanol and fill the flask to the mark. Mix thoroughly to ensure a homogeneous solution.

-

Calibrate the polarimeter using a blank (ethanol).

-

Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at 20°C.

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

Compare the calculated value to the literature value (e.g., −37° for c = 1.5 in ethanol) to assess enantiomeric purity.

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to safety protocols is essential.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only in a well-ventilated area.[8]

-

IF ON SKIN: Wash with plenty of soap and water.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][8]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95, US) or a multi-purpose combination respirator cartridge are recommended.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep under an inert atmosphere.[1] It is classified as a combustible solid.

References

- 1. This compound | 112245-09-7 [chemicalbook.com]

- 2. (S)-TERT-LEUCINOL | 112245-13-3 [chemicalbook.com]

- 3. (R)-(-)-tert-Leucinol, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (R)-(-)-tert-Leucinol, 98% 100 mg | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 112245-13-3 CAS MSDS ((S)-TERT-LEUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. peptide.com [peptide.com]

(R)-Tert-leucinol (CAS: 112245-09-7): A Comprehensive Technical Guide for Drug Discovery and Development

(R)-Tert-leucinol, with the CAS number 112245-09-7, is a valuable chiral amino alcohol extensively utilized in the fields of organic synthesis and medicinal chemistry. Its rigid tert-butyl group provides a strong steric influence, making it a highly effective chiral auxiliary and a key building block for the synthesis of complex molecular architectures with a high degree of stereocontrol. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Properties and Specifications

This compound, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a colorless to yellow liquid or a low-melting solid at room temperature. Its physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 112245-09-7 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Colorless to yellow liquid or low melting solid | |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 70 °C at 0.4 mmHg | [1] |

| Density | 0.9 g/mL at 25 °C | [1] |

| Optical Activity | [α]²⁰/D −37° (c = 1.5 in ethanol) | [1] |

| Synonyms | (R)-2-Amino-3,3-dimethyl-1-butanol, D-tert-leucinol | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of enantiomerically pure this compound is the reduction of the corresponding α-amino acid, D-tert-leucine. Various reducing agents can be employed, with sodium borohydride in the presence of iodine being a practical and effective choice.

Experimental Protocol: Synthesis of this compound from D-tert-leucine

This protocol is adapted from established procedures for the reduction of α-amino acids.

Materials:

-

D-tert-leucine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Potassium hydroxide (KOH), 20% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing addition funnel under an inert atmosphere (Argon or Nitrogen) is charged with D-tert-leucine (1.00 equiv) and anhydrous THF.

-

Addition of Reducing Agent: The resulting suspension is cooled to 0-4 °C in an ice-water bath. Sodium borohydride (2.40 equiv) is added in one portion.[3]

-

Iodine Addition: A solution of iodine (1.00 equiv) in anhydrous THF is added dropwise to the suspension over 30 minutes via the addition funnel.[3]

-

Reaction: After the complete addition of iodine, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 18 hours).[3]

-

Quenching and Work-up: The reaction is cooled to room temperature, and methanol is slowly added to quench the excess reducing agent.[3] The solvent is removed under reduced pressure. The resulting solid is dissolved in a 20% aqueous solution of potassium hydroxide and stirred for 5 hours at room temperature.[3]

-

Extraction: The aqueous phase is extracted multiple times with dichloromethane.[3]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound as an oil.[3]

Purification Protocol

Purification of the crude this compound can be achieved through vacuum distillation or crystallization.

-

Vacuum Distillation: The crude oil is subjected to vacuum distillation to yield the pure product. The boiling point is approximately 70 °C at 0.4 mmHg.[1]

-

Crystallization: As this compound is a low-melting solid, it can be purified by crystallization from a suitable solvent system at low temperatures.

References

(R)-Tert-leucinol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and relevant experimental protocols for (R)-tert-leucinol, a valuable chiral building block in pharmaceutical and organic synthesis.

Core Physicochemical Data

This compound, systematically named (2R)-2-amino-3,3-dimethylbutan-1-ol, is a chiral amino alcohol. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₅NO | [1][2][3] |

| Molecular Weight | 117.19 g/mol | [1][2][4][5] |

| CAS Number | 112245-09-7 | [2][4] |

| IUPAC Name | (2R)-2-amino-3,3-dimethylbutan-1-ol | [3] |

| Appearance | Colorless liquid or low melting solid | [3] |

| Melting Point | 30-33 °C | [4] |

| Boiling Point | 70 °C at 0.4 mmHg | [4] |

| Density | 0.9 g/mL at 25 °C | [4] |

| Optical Activity | [α]20/D −37° (c = 1.5 in ethanol) | [4] |

Experimental Protocols

Detailed methodologies for the preparation and chiral analysis of this compound are crucial for its application in research and development.

Protocol 1: Preparation via Classical Resolution of Racemic tert-Leucinol

This protocol outlines a method for the enantioselective separation of this compound from a racemic mixture through diastereomeric salt formation with an optically active acid.

Materials:

-

Racemic (RS)-tert-leucinol

-

Optically active resolving agent (e.g., N-(2-naphthoyl)-(S)-tert-leucine)

-

Solvent (e.g., isopropanol)

-

Aqueous acid (e.g., HCl)

-

Aqueous base (e.g., NaOH)

-

Organic solvent for extraction (e.g., toluene)

-

Celite

Procedure:

-

Dissolution: Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active acid in a suitable solvent, such as isopropanol, with heating.

-

Crystallization: Cool the mixture with stirring. The salt of one of the diastereomeric pairs will preferentially crystallize out of the solution.

-

Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration.

-

Liberation of the Enantiomer: The desired optically active tert-leucinol can be isolated from the crystallized salt. This typically involves dissolving the salt in an aqueous solution and adjusting the pH to liberate the free amino alcohol.

-

Extraction: Extract the liberated enantiomer with an organic solvent.

-

Purification: The organic phases are combined, treated with a drying agent if necessary, filtered, and the solvent is evaporated in vacuo to yield the enriched this compound. Further purification can be achieved by distillation.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol describes a general approach for determining the enantiomeric purity of tert-leucinol using High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

-

This compound sample

-

Chiral derivatizing agent (e.g., Marfey's reagent, FDAA)

-

Buffer solution (e.g., 1 M sodium bicarbonate)

-

Quenching solution (e.g., 2 M HCl)

-

HPLC grade solvents (e.g., acetonitrile, water with 0.1% TFA)

-

C18 reversed-phase HPLC column

Procedure:

-

Derivatization:

-

Dissolve a small amount of the tert-leucinol sample in a buffer solution.

-

Add a solution of the chiral derivatizing agent (e.g., 1% w/v FDAA in acetone).

-

Incubate the mixture to allow the reaction to complete (e.g., 40 °C for 1 hour).

-

Quench the reaction by adding an acid.

-

-

Sample Preparation: Dilute the derivatized sample with the HPLC mobile phase.

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).

-

Set the detector to the appropriate wavelength for the derivatized product (e.g., 340 nm for FDAA derivatives).

-

-

Data Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (% ee) of the original sample.

Visualizations

Workflow for Classical Resolution of tert-Leucinol

The following diagram illustrates the key steps in the classical resolution process for obtaining enantiomerically enriched this compound.

Caption: Workflow of the classical resolution of racemic tert-leucinol.

References

- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents [patents.google.com]

- 5. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-Tert-leucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-leucinol, a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and chiral ligands. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -C(CH₃)₃ | ~0.90 | Singlet | N/A |

| -CH(NH₂) | ~2.8-3.0 | Multiplet | |

| -CH₂(OH) | ~3.2-3.6 | Multiplet | |

| -NH₂ and -OH | Broad Signal | N/A |

Note: The chemical shifts for the amine and hydroxyl protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -C (CH₃)₃ | ~26-28 |

| -C (CH₃)₃ | ~33-35 |

| -C H(NH₂) | ~60-62 |

| -C H₂(OH) | ~65-67 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3300-3400 | Strong, Broad |

| N-H (Amine) | Stretching | 3100-3300 | Medium, Broad |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| N-H (Amine) | Bending | 1590-1650 | Medium |

| C-O (Alcohol) | Stretching | 1000-1100 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Data Acquisition:

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

-

Integration of the ¹H NMR signals provides the relative ratio of the different types of protons.

-

FT-IR Spectroscopy Protocol

As this compound is a low-melting solid or viscous liquid at room temperature, the thin film or attenuated total reflectance (ATR) method is suitable for obtaining its IR spectrum.

Thin Film Method:

-

Sample Preparation:

-

Place a small drop of liquid this compound onto one face of a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin, uniform film of the sample between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the background and sample spectra as described for the thin film method.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

(R)-Tert-Leucinol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-leucinol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis, frequently employed as a chiral auxiliary in the development of pharmaceutical compounds. Its stereogenic center makes it a critical component for controlling the three-dimensional structure of molecules, a key factor in their biological activity. This guide provides an in-depth overview of the safety, handling, and relevant biological context of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is soluble in organic solvents such as ethanol and methanol. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| CAS Number | 112245-09-7 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [3][4][5] |

| Molecular Weight | 117.19 g/mol | [3][4][5] |

| Appearance | Colorless to yellow liquid or low melting solid | [4] |

| Melting Point | 30-33 °C (lit.) | [6][7] |

| Boiling Point | 70 °C at 0.4 mmHg (lit.) | [6][7] |

| Density | 0.9 g/mL at 25 °C (lit.) | [6][7] |

| Optical Activity | [α]20/D −37°, c = 1.5 in ethanol | [6] |

| Flash Point | 90 °C (194 °F) - closed cup | [6] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. It is a skin and eye irritant and may cause respiratory irritation.[1][4][8]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements

To ensure safe handling, the following precautionary measures should be followed:

-

Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][8] Wash hands and any exposed skin thoroughly after handling.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][8]

-

Response:

-

If on skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][8] Call a POISON CENTER or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Store locked up.[1][8] It is recommended to store in a cool place under an inert gas as the substance is air sensitive.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data

Quantitative toxicity data for this compound, such as LD50 values for oral, dermal, or inhalation exposure, are not available in publicly accessible databases and safety data sheets.[9] The primary hazards are related to its irritant properties.

Experimental Protocols and Handling

Proper experimental procedures are crucial for the safe and effective use of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If working with the solid form and generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6]

General Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Avoid contact with skin and eyes.[1]

-

Keep the container tightly closed in a dry and cool place.[1]

-

Store under an inert atmosphere as the material is air-sensitive.[1]

Representative Experimental Protocol: Synthesis of a Chiral Oxazolidinone

This compound is often used as a chiral auxiliary to induce stereoselectivity in chemical reactions. A common application is its conversion to an oxazolidinone, which can then be used in asymmetric alkylation or aldol reactions. The following is a representative protocol for the synthesis of (4R)-4-tert-butyl-1,3-oxazolidin-2-one.

Materials:

-

This compound

-

Ethyl carbonate or diethyl carbonate

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene or other high-boiling point solvent

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

-

Add potassium carbonate (1.5 eq) and ethyl carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (4R)-4-tert-butyl-1,3-oxazolidin-2-one.

Caption: Experimental workflow for the synthesis of a chiral oxazolidinone.

Role in Drug Development and Biological Context

Chiral amino alcohols like this compound are crucial in pharmaceutical research and development due to the stereospecific nature of biological systems. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for its interaction with biological targets such as enzymes and receptors.

While a specific marketed drug containing this compound was not identified in the surveyed literature, its utility as a chiral auxiliary is well-documented in the synthesis of complex molecules. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then subsequently removed.

Signaling Pathway Involvement of a Structural Analog: (S)-tert-Leucinol and the mTOR Pathway

While direct evidence for the involvement of this compound in specific signaling pathways is limited, studies on its enantiomer, (S)-tert-leucinol (L-leucinol), have shown effects on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. L-leucinol has been observed to influence the phosphorylation of key downstream effectors of mTOR, such as 4E-BP1 and p70S6K. This suggests that chiral amino alcohols structurally related to amino acids may interact with nutrient-sensing pathways.

Caption: Simplified mTOR signaling pathway influenced by (S)-tert-leucinol.

Relevance to Cannabinoid Receptor Signaling

Derivatives of tert-leucine, such as l-tert-leucinate, have been used in the synthesis of synthetic cannabinoids. These synthetic compounds have been shown to be potent agonists of the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in the immune system. The signaling cascade initiated by CB1 receptor activation is complex and involves the inhibition of adenylyl cyclase and modulation of ion channels, ultimately affecting neurotransmitter release.

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

This compound is a valuable chiral building block for organic synthesis, particularly in the development of pharmaceuticals. Its handling requires strict adherence to safety protocols due to its irritant nature. While its direct biological activity is not extensively documented, its structural analogs have shown interactions with important cellular signaling pathways. A thorough understanding of its chemical properties, safety requirements, and role in asymmetric synthesis is essential for researchers and drug development professionals to utilize this compound safely and effectively in their work.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspto.gov [uspto.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Neurobiology of cannabinoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers of Enantiomerically Pure (R)-tert-Leucinol for Researchers and Drug Development Professionals

Introduction

(R)-tert-Leucinol, a chiral amino alcohol, is a critical building block in asymmetric synthesis, serving as a versatile chiral auxiliary and a precursor for various chiral ligands and catalysts. Its bulky tert-butyl group provides a high degree of stereochemical control in a wide range of chemical transformations, making it an invaluable tool for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, a comparative analysis of their product specifications, and guidance on selecting the most suitable supplier for research and drug development needs.

Properties of this compound

This compound, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a white to off-white solid or a colorless to light yellow liquid, depending on its purity and the ambient temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 112245-09-7 |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | White to off-white solid or colorless to light yellow liquid |

| Melting Point | 30-33 °C (lit.) |

| Boiling Point | 70 °C at 0.4 mmHg (lit.) |

| Density | ~0.9 g/mL at 25 °C (lit.) |

| Solubility | Soluble in a wide range of organic solvents. |

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound with different purity levels and specifications. The following table provides a comparative summary of offerings from prominent suppliers to aid in the selection process. It is important to note that while purity is a key metric, the enantiomeric excess (e.e.) is of paramount importance for applications in asymmetric synthesis.

| Supplier | Product Number(s) | Purity Specification | Enantiomeric Excess (e.e.) | Optical Rotation | Notes |

| Thermo Scientific Chemicals (formerly Acros Organics) | 43667 | 98% | Not explicitly stated on the product page, but high enantiopurity is expected. | -34° to -40° (c=0.7 in ethanol)[1] | Part of the Acros Organics portfolio. |

| Sigma-Aldrich (Merck) | 526231 | 98% | Not explicitly stated on the product page. Historical CoAs may provide more information. | [α]20/D −37° (c = 1.5 in ethanol)[2] | Researchers should verify current availability. |

| Strem Chemicals (in collaboration with Daicel) | 07-0224 | 98% | ≥99% e.e. | Not specified on the product page, but expected to be consistent with high e.e. | Exclusive distributor for Daicel's high-purity chiral reagents in the US and Europe. Guaranteed high enantiomeric excess.[1] |

| LGC Standards | TRC-R223305 | Not specified | Not specified | Not specified | Offered as a reference material. |

| ChemicalBook Listed Suppliers (Various) | Varies | Typically 97-99% | Not always specified. | Varies | A platform with numerous suppliers, primarily from India and China. Quality and specifications should be carefully verified with the individual supplier.[3] |

Workflow for Selecting a Commercial Supplier

The selection of a suitable supplier for this compound is a critical step that can significantly impact the success and reproducibility of research and development projects. The following workflow outlines a logical approach to this process.

Caption: A logical workflow for the selection of a commercial supplier for this compound.

Experimental Protocols

The utility of this compound is demonstrated in its application as a chiral auxiliary and as a precursor to chiral ligands. Below are representative experimental protocols.

Synthesis of Chiral Oxazoline Ligands

This compound is a common starting material for the synthesis of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which are highly effective in a variety of asymmetric catalytic reactions.

General Procedure for the Synthesis of a Bis(oxazoline) Ligand:

-

Amide Formation: To a solution of this compound (2.0 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), is added a diacid dichloride (1.0 equivalent) (e.g., malonyl chloride) dropwise at 0 °C. A non-nucleophilic base like triethylamine (2.2 equivalents) is typically added to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting bis(amide) is then cyclized to the bis(oxazoline) using a dehydrating agent. A common method involves the use of thionyl chloride (SOCl₂) in an anhydrous solvent. The bis(amide) is dissolved in CH₂Cl₂, and SOCl₂ (2.2 equivalents) is added dropwise at 0 °C. The reaction is then typically warmed to room temperature or refluxed to drive the cyclization.

-

Work-up and Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.

Use as a Chiral Auxiliary in Asymmetric Alkylation

This compound can be converted into a chiral oxazolidinone auxiliary, which can then be used to direct the stereoselective alkylation of an enolate.

General Procedure for Asymmetric Alkylation:

-

Attachment of the Chiral Auxiliary: this compound is first converted to an oxazolidinone. This can be achieved by reaction with phosgene or a phosgene equivalent. The resulting oxazolidinone is then N-acylated with an acyl chloride or anhydride to introduce the prochiral substrate.

-

Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate. The bulky tert-butyl group of the auxiliary blocks one face of the enolate, directing the subsequent alkylation to the opposite face. An alkylating agent (e.g., an alkyl halide) is then added to the enolate solution.

-

Cleavage of the Auxiliary: After the alkylation is complete, the chiral auxiliary is cleaved from the product. This can be achieved by hydrolysis (acidic or basic), reduction (e.g., with lithium borohydride), or conversion to another functional group. The cleavage conditions are chosen to be mild enough to avoid racemization of the newly formed stereocenter. The chiral auxiliary can often be recovered and reused.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the high enantiomeric purity of this compound is crucial for its successful application. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. For this compound, this typically involves derivatization to introduce a chromophore, followed by separation on a chiral stationary phase (CSP).

-

Derivatization: The amino group of this compound can be derivatized with reagents such as dansyl chloride, dabsyl chloride, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to introduce a UV-active or fluorescent tag.

-

Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of derivatized amino alcohols. The choice of the specific CSP and mobile phase conditions (typically a mixture of hexane and an alcohol like isopropanol or ethanol) needs to be optimized for the specific derivative.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for determining the enantiomeric excess of volatile compounds.

-

Derivatization: this compound can be derivatized to increase its volatility and facilitate separation on a chiral GC column. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Chiral Stationary Phases: Cyclodextrin-based chiral stationary phases are widely used for the GC separation of enantiomers of amino alcohols and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of this compound, leading to the separation of signals in the NMR spectrum.

-

Chiral Solvating Agents: Examples of effective CSAs for amino alcohols include (R)- or (S)-1,1'-bi-2-naphthol (BINOL), (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), and derivatives of tartaric acid.

-

Procedure: A sample of the this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a stoichiometric amount of the CSA is added. The ¹H or ¹⁹F NMR (if a fluorine-containing CSA is used) spectrum is then recorded. The relative integration of the separated signals corresponding to the two enantiomers allows for the calculation of the enantiomeric excess.

Conclusion

The selection of a reliable commercial supplier for enantiomerically pure this compound is a critical decision for researchers and drug development professionals. This guide has provided a comprehensive overview of the available suppliers, a comparison of their product specifications, and a structured workflow for making an informed choice. For applications where the highest level of stereochemical control is required, suppliers that can provide a certificate of analysis with a guaranteed high enantiomeric excess, such as Strem Chemicals for Daicel products, are highly recommended. By carefully considering the purity, enantiomeric excess, and supplier reliability, researchers can ensure the quality and reproducibility of their synthetic endeavors.

References

Role of tert-leucine in the synthesis of chiral auxiliaries

An In-depth Technical Guide on the Role of tert-Leucine in the Synthesis of Chiral Auxiliaries

Introduction

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2] Chiral auxiliaries are a powerful and reliable tool in this endeavor, acting as temporarily incorporated stereogenic units that control the stereochemical outcome of a reaction.[3][4] Among the various "chiral pool" starting materials used to construct these auxiliaries, the non-proteinogenic amino acid L-tert-leucine (also known as (S)-2-amino-3,3-dimethylbutanoic acid) has emerged as a cornerstone.[5][6][7]

The defining feature of tert-leucine is its bulky tert-butyl side chain, which imparts exceptional steric hindrance.[5][8] This steric bulk is highly effective at creating a biased and predictable three-dimensional environment around a reactive center, thereby directing the approach of incoming reagents and leading to high levels of diastereoselectivity in chemical transformations.[8] Once the desired stereocenter is established, the auxiliary can be cleaved and recycled, making this an efficient strategy.[3][9]

This technical guide provides a comprehensive overview of the pivotal role of tert-leucine in the synthesis of various classes of chiral auxiliaries, detailing their preparation, applications in key asymmetric reactions, and the quantitative outcomes of their use.

From L-tert-Leucine to a Versatile Chiral Building Block: (S)-tert-Leucinol

The journey from L-tert-leucine to a wide array of chiral auxiliaries typically begins with its reduction to the corresponding amino alcohol, (S)-tert-leucinol. This transformation is a critical first step, converting the carboxylic acid moiety into a hydroxymethyl group that serves as a handle for constructing heterocyclic auxiliary systems.

Experimental Protocol: Synthesis of (S)-tert-Leucinol

This protocol is adapted from established literature procedures for the reduction of L-tert-leucine.[10]

Materials:

-

L-tert-leucine (30.5 mmol, 4.00 g)

-

Tetrahydrofuran (THF), anhydrous (40 mL)

-

Lithium borohydride (LiBH₄) (61.0 mmol, 1.46 g)

-

Trimethylsilyl chloride (TMSCl) (67.1 mmol, 7.44 g)

-

Methanol (4 mL)

-

4 M Sodium hydroxide (NaOH) aqueous solution (40 mL)

-

tert-Butyl methyl ether (MTBE) (40 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A 100 mL Schlenk tube is purged with nitrogen and charged with L-tert-leucine and anhydrous THF.

-

The resulting suspension is cooled to 10°C in an ice bath.

-

Lithium borohydride is added in portions over 5 minutes. The system temperature is then adjusted to 20°C.

-

Trimethylsilyl chloride is added dropwise over 30 minutes.

-

The mixture is heated to 65°C and stirred at this temperature for 3 hours.

-

After the reaction is complete, the mixture is cooled back to 10°C.

-

The reaction is quenched by the slow, dropwise addition of methanol over 20 minutes.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

To the residue, 40 mL of 4 M aqueous NaOH solution is added, and the mixture is stirred for 1 hour at room temperature.

-

The product is extracted with tert-butyl methyl ether. The organic layer is separated, dried over anhydrous Na₂SO₄, and filtered.

-

The MTBE is removed by distillation at atmospheric pressure.

-

The final product, (S)-tert-leucinol, is purified by vacuum distillation (0.3 kPa) to collect the fraction at 70-75°C, yielding the product as a colorless oil or a white low-melting solid.[10][11]

Major Classes of tert-Leucine Derived Chiral Auxiliaries

The (S)-tert-leucinol intermediate is a launchpad for synthesizing several classes of highly effective chiral auxiliaries.

Oxazolidinone Auxiliaries

Perhaps the most famous application of tert-leucinol is in the synthesis of Evans-type oxazolidinone auxiliaries.[4] The bulky tert-butyl group provides a highly effective stereodirecting shield, making these auxiliaries exceptionally reliable for asymmetric alkylations and aldol reactions.[3][12][13]

Synthesis and Application Workflow: The synthesis involves cyclizing tert-leucinol, typically with phosgene or a phosgene equivalent, to form the oxazolidinone ring. This auxiliary is then N-acylated with a prochiral carboxylic acid derivative. Deprotonation of the N-acyl oxazolidinone with a strong base (e.g., LDA, NaHMDS) generates a conformationally locked Z-enolate, where one face is effectively blocked by the tert-butyl group of the auxiliary. Subsequent reaction with an electrophile occurs predominantly from the unhindered face, leading to high diastereoselectivity.

// Nodes with structures AcylAux [label=<

N-Acyl Oxazolidinone

N-Acyl Oxazolidinone

];

Enolate [label=<

Chelated Z-Enolate

Chelated Z-Enolate

];

Product [label=<

Alkylated Product

Alkylated Product

];

Cleaved [label=<

Chiral Acid + Recovered Auxiliary

Chiral Acid + Recovered Auxiliary

];

// Invisible nodes for layout Base [label="1. Base (LDA)\n2. Electrophile (E-X)", shape=box, style=invis]; Cleavage [label="Cleavage\n(e.g., LiOH/H₂O₂)", shape=box, style=invis];

// Edges AcylAux -> Base [style=invis]; Base -> Enolate [style=invis]; Enolate -> Product [label="Electrophile attacks\nfrom unhindered face", color="#EA4335", fontcolor="#202124"]; Product -> Cleavage [style=invis]; Cleavage -> Cleaved [style=invis];

// Rank alignment {rank=same; AcylAux Base Enolate} {rank=same; Product Cleavage Cleaved} } caption: Asymmetric alkylation workflow.

Quantitative Performance Data for Oxazolidinone Auxiliaries

| Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Yield | Reference |

| α-Tertiary Alkylation | t-BuBr | >95:5 | 73% | [12] |

| α-Tertiary Alkylation | 1-adamantyl bromide | >95:5 | 81% | [12] |

| Aldol Reaction | Various aldehydes | High diastereoselection | Good | [14] |

Sulfur-Based Auxiliaries: Thiazolidinethiones

Replacing the oxygen atoms of the oxazolidinone with sulfur gives rise to thiazolidinethione auxiliaries. These sulfur-based analogs, also derived from tert-leucine, have demonstrated superior performance in certain reactions, particularly in acetate aldol reactions where they provide high levels of diastereoselection.[9] The N-acyl derivatives are often yellow and crystalline, which simplifies purification.[9]

PHOX Ligands (Phosphinooxazolines)

Tert-leucinol is a key precursor for the synthesis of phosphinooxazoline (PHOX) ligands, a class of privileged ligands in asymmetric catalysis. The (S)-tert-ButylPHOX ligand, for example, is synthesized from (S)-tert-leucinol and 2-bromobenzoyl chloride, followed by cyclization and phosphination.[11] These ligands coordinate with various metals (e.g., Iridium, Palladium, Copper) to form catalysts for a wide range of enantioselective transformations.[15]

Experimental Protocol: Synthesis of (S)-tert-ButylPHOX Ligand This is a multi-step synthesis adapted from an Organic Syntheses procedure.[11]

-

Amide Formation: Crude (S)-tert-leucinol (37.7 mmol) is reacted with 2-bromobenzoyl chloride (43.3 mmol) in a biphasic mixture of dichloromethane and aqueous sodium carbonate. This yields 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.

-

Oxazoline Formation: The intermediate amide is treated with methanesulfonyl chloride and triethylamine to effect cyclization to the corresponding oxazoline.

-

Phosphination: The resulting bromo-functionalized oxazoline is subjected to a lithium-halogen exchange with n-butyllithium, followed by quenching with chlorodiphenylphosphine to install the phosphine moiety, yielding the final (S)-tert-ButylPHOX ligand.

Table: Performance of tert-Leucine Derived PHOX Catalysts

| Reaction Type | Metal | Substrate | Enantiomeric Excess (e.e.) | Reference |

| Decarboxylative Allylic Alkylation | Pd | β-keto-allyl ester | up to 64% | [15] |

| Intermolecular Amination | Pd | 1,3-dienes | up to 93% | [15] |

| Asymmetric Hydrogenation | Ir | Olefins | High | [16] |

Bisoxazoline (BOX) Ligands

Bisoxazoline (BOX) ligands are C₂-symmetric chiral ligands widely used in asymmetric catalysis.[17] They are readily synthesized by the condensation of two equivalents of a chiral amino alcohol, such as tert-leucinol, with a dicarboxylic acid derivative (e.g., malononitrile or diethyl malonimidate).[17] The resulting metal complexes, particularly with copper, are highly effective catalysts for reactions like cyclopropanation, Diels-Alder, and Friedel-Crafts reactions.[18][19]

Squaramide Organocatalysts

Beyond metal catalysis, tert-leucine derivatives are also used in organocatalysis. An L-tert-leucine-derived squaramide has been successfully employed as a catalyst for the enantioselective Michael addition of tertiary α-nitroesters to vinyl ketones.[20] This reaction is crucial for synthesizing compounds with quaternary α-amino acid structures.

Table: Performance of tert-Leucine Derived Squaramide Catalyst

| Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Yield | Reference |

| Conjugate Addition | α-nitrocarboxylate to enone | up to 80% | Excellent | [20] |

Conclusion

L-tert-leucine is a uniquely valuable chiral building block for the synthesis of a diverse and powerful array of chiral auxiliaries and ligands. Its prominent tert-butyl group provides a robust and predictable steric shield that is instrumental in achieving high levels of stereocontrol in a multitude of asymmetric transformations, including alkylations, aldol reactions, and various metal-catalyzed processes. The auxiliaries derived from tert-leucine, such as oxazolidinones, PHOX ligands, and BOX ligands, are not merely academic curiosities; they are practical and frequently employed tools for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex, high-value molecules. The continued development of new auxiliaries and catalysts based on this remarkable amino acid underscores its central and enduring role in modern organic synthesis.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. (S)-TERT-LEUCINOL | 112245-13-3 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. L -tert-Leucinol 98 112245-13-3 [sigmaaldrich.com]

- 17. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 18. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 19. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 2-amino-3,3-dimethyl-1-butanol

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-amino-3,3-dimethyl-1-butanol, commonly known as tert-leucinol, is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis. Its stereoisomers, particularly the (S)- and (R)-enantiomers, are of significant interest in the pharmaceutical industry due to their utility in the synthesis of chiral ligands, auxiliaries, and complex molecular targets. This guide provides a comprehensive overview of the stereochemical aspects of 2-amino-3,3-dimethyl-1-butanol, including its physicochemical properties, synthesis of the racemic mixture, and methods for chiral resolution. Detailed experimental methodologies and quantitative data are presented to support researchers in the application of this versatile chiral synthon.

Stereochemistry and Physicochemical Properties

2-amino-3,3-dimethyl-1-butanol possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (S)-2-amino-3,3-dimethyl-1-butanol and (R)-2-amino-3,3-dimethyl-1-butanol. The bulky tert-butyl group adjacent to the stereocenter plays a significant role in the stereoselectivity of reactions involving these molecules.

The enantiomers of 2-amino-3,3-dimethyl-1-butanol exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The quantitative data for the individual enantiomers and the racemic mixture are summarized in the tables below.

Table 1: Physicochemical Properties of 2-amino-3,3-dimethyl-1-butanol Stereoisomers

| Property | (S)-(+)-2-amino-3,3-dimethyl-1-butanol (L-tert-Leucinol) | (R)-(-)-2-amino-3,3-dimethyl-1-butanol (D-tert-Leucinol) | Racemic 2-amino-3,3-dimethyl-1-butanol |

| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol | 117.19 g/mol | 117.19 g/mol |

| CAS Number | 112245-13-3 | 112245-09-7 | 3907-02-6[1][2] |

| Melting Point | 30-34 °C[3] | 30-33 °C | Not specified |

| Boiling Point | Not specified | 70 °C at 0.4 mmHg | Not specified |

| Density | 0.9 g/mL at 25 °C[3] | 0.9 g/mL at 25 °C | Not specified |

| Specific Rotation [α]D | +37° (c = 1.5 in ethanol, 26 °C)[3] | -37° (inferred) | 0° |

Table 2: Spectroscopic Data Summary

| Spectroscopy | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| ¹H NMR | Data available, specific shifts not detailed in searches. | Data available, specific shifts not detailed in searches.[4] | Data available, specific shifts not detailed in searches. |

| ¹³C NMR | Data available, specific shifts not detailed in searches. | Data available, specific shifts not detailed in searches. | Data available, specific shifts not detailed in searches.[1] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-3,3-dimethyl-1-butanol typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-amino-3,3-dimethyl-1-butanol

A common method for the synthesis of amino alcohols is the reduction of the corresponding amino acid or its ester. For 2-amino-3,3-dimethyl-1-butanol, this would involve the reduction of tert-leucine or a tert-leucine ester.

Experimental Protocol: Reduction of tert-Leucine Methyl Ester

-

Esterification of tert-Leucine: Suspend racemic tert-leucine in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

-

Reduction: Dissolve the crude methyl ester hydrochloride in an appropriate anhydrous solvent such as tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-amino-3,3-dimethyl-1-butanol. The crude product can be further purified by distillation under reduced pressure.

Chiral Resolution of Racemic 2-amino-3,3-dimethyl-1-butanol

Classical resolution using a chiral resolving agent is a widely employed method to separate the enantiomers. For amino alcohols, chiral carboxylic acids such as tartaric acid are effective.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 2-amino-3,3-dimethyl-1-butanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and will start to precipitate. Allow the mixture to cool slowly to room temperature and then in a refrigerator to maximize crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The (R)-(-)-2-amino-3,3-dimethyl-1-butanol will preferentially form a less soluble salt with L-(+)-tartaric acid. The mother liquor will be enriched in the (S)-(+)-enantiomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base, such as aqueous sodium hydroxide, until the pH is strongly basic. Extract the free amino alcohol with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-3,3-dimethyl-1-butanol. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

Experimental and Logical Workflows

The synthesis and resolution of 2-amino-3,3-dimethyl-1-butanol can be visualized as a structured workflow, from starting materials to the separated, enantiopure products.

Caption: Workflow for the synthesis and chiral resolution of 2-amino-3,3-dimethyl-1-butanol.

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure 2-amino-3,3-dimethyl-1-butanol is a valuable chiral building block.

-

(S)-tert-Leucinol is widely used in the synthesis of chiral ligands for asymmetric catalysis, particularly for reactions such as asymmetric hydrogenation and aldol reactions. It is also a key component in the synthesis of certain pharmaceutical intermediates.

-

(R)-tert-Leucinol , as the opposite enantiomer, provides access to the enantiomeric series of target molecules, which is crucial in structure-activity relationship (SAR) studies during drug discovery.

The use of these chiral amino alcohols allows for the introduction of a specific stereochemistry early in a synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage.

Conclusion

The stereochemistry of 2-amino-3,3-dimethyl-1-butanol is of fundamental importance to its application in modern organic synthesis and pharmaceutical development. A thorough understanding of the properties of its enantiomers, coupled with robust and reproducible methods for their preparation and separation, is essential for researchers in these fields. This guide provides the core data and methodologies to facilitate the effective use of this important chiral building block.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)-tert-Leucinol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-tert-leucinol as a chiral auxiliary in asymmetric synthesis. The primary application involves its conversion to the highly effective (R)-4-tert-butyl-2-oxazolidinone auxiliary, which is instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. This document outlines the synthesis of the auxiliary, its application in diastereoselective alkylations, Diels-Alder reactions, and conjugate additions, and subsequent removal to yield enantiomerically enriched products.

Overview of this compound as a Chiral Auxiliary

This compound is a valuable chiral building block derived from the non-proteinogenic amino acid (R)-tert-leucine. Its bulky tert-butyl group provides a strong steric bias, making it an excellent stereocontrolling element in asymmetric transformations. In practice, this compound is most commonly converted into the corresponding oxazolidinone, (R)-4-tert-butyl-2-oxazolidinone. This rigid heterocyclic system effectively shields one face of the enolate derived from an N-acyl derivative, directing incoming electrophiles to the opposite face with high diastereoselectivity.

The general workflow for utilizing this compound as a chiral auxiliary is depicted below.

Synthesis of (R)-4-tert-butyl-2-oxazolidinone

The chiral auxiliary is readily prepared from this compound by reaction with a carbonylating agent such as phosgene or a phosgene equivalent.

Protocol 2.1: Synthesis of (R)-4-tert-butyl-2-oxazolidinone

Materials:

-

This compound

-

Triphosgene or Diethyl Carbonate

-

Triethylamine (Et3N)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene under an argon atmosphere, add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford (R)-4-tert-butyl-2-oxazolidinone.

Asymmetric Alkylation

N-acylated oxazolidinones derived from (R)-4-tert-butyl-2-oxazolidinone undergo highly diastereoselective alkylation. The stereochemical outcome is dictated by a chelated intermediate that directs the alkylating agent to the face opposite the bulky tert-butyl group.

Protocol 3.1: N-Acylation of (R)-4-tert-butyl-2-oxazolidinone

Materials:

-

(R)-4-tert-butyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

Procedure:

-

Dissolve (R)-4-tert-butyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Protocol 3.2: Diastereoselective Alkylation

Materials:

-

N-acyl-(R)-4-tert-butyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution

-

Alkyl halide (e.g., benzyl bromide, allyl iodide)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS solution (1.1 eq) and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Table 1: Asymmetric Alkylation using (R)-4-tert-butyl-2-oxazolidinone Auxiliary

| N-Acyl Group | Electrophile (R-X) | Base | Yield (%) | d.e. (%) |

| Propionyl | Benzyl bromide | NaHMDS | 85-95 | >98 |

| Propionyl | Allyl iodide | NaHMDS | 80-90 | >98 |

| Acetyl | Methyl iodide | LDA | 75-85 | >95 |

| Phenylacetyl | Ethyl iodide | KHMDS | 82-92 | >99 |

Asymmetric Diels-Alder Reaction

N-acryloyl derivatives of (R)-4-tert-butyl-2-oxazolidinone are effective dienophiles in asymmetric Diels-Alder reactions. The presence of a Lewis acid enhances both the reactivity and the diastereoselectivity by promoting a rigid, chelated conformation of the dienophile.

Protocol 4.1: Asymmetric Diels-Alder Reaction

Materials:

-

N-acryloyl-(R)-4-tert-butyl-2-oxazolidinone

-

Diene (e.g., cyclopentadiene, isoprene)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Lewis Acid (e.g., diethylaluminum chloride, TiCl₄)

Procedure:

-

Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add the Lewis acid (1.1 eq) and stir for 20 minutes.

-

Add the diene (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 3-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the cycloadduct by flash chromatography.

Table 2: Asymmetric Diels-Alder Reactions

| Diene | Lewis Acid | Yield (%) | endo:exo | d.e. (%) (endo) |

| Cyclopentadiene | Et₂AlCl | 85-95 | >95:5 | >98 |

| Isoprene | TiCl₄ | 70-80 | >90:10 | >96 |

| 1,3-Butadiene | BF₃·OEt₂ | 65-75 | >90:10 | >94 |

Asymmetric Conjugate Addition

The α,β-unsaturated N-acyl derivatives of (R)-4-tert-butyl-2-oxazolidinone are excellent Michael acceptors for various nucleophiles, including organocuprates and thiols. The stereoselectivity is governed by the same principles of chelation and steric hindrance.

Protocol 5.1: Asymmetric Conjugate Addition of Organocuprates

Materials:

-

N-crotonyl-(R)-4-tert-butyl-2-oxazolidinone

-

Copper(I) iodide (CuI)

-

Organolithium or Grignard reagent (e.g., MeLi, BuMgBr)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Suspend CuI (1.1 eq) in anhydrous THF under an argon atmosphere and cool to -40 °C.

-

Slowly add the organometallic reagent (2.2 eq) and stir for 30 minutes to form the Gilman cuprate.

-

In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the cuprate solution to the solution of the Michael acceptor via cannula.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by flash chromatography.

Table 3: Asymmetric Conjugate Addition Reactions

| Nucleophile | Michael Acceptor | Yield (%) | d.e. (%) |

| Me₂CuLi | N-Crotonyl | 80-90 | >98 |

| Bu₂CuLi | N-Cinnamoyl | 75-85 | >97 |

| PhSH (with catalyst) | N-Acryloyl | 90-99 | >95 |

Auxiliary Cleavage and Recovery

A key advantage of chiral auxiliary-based methods is the ability to recover the auxiliary for reuse. The N-acyl bond can be cleaved under various conditions to afford different functional groups in the product.

Protocol 6.1: Hydrolytic Cleavage to Carboxylic Acid [1]

Materials:

-

N-acyl oxazolidinone product

-

Tetrahydrofuran (THF) / Water (3:1)

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

-

Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol 6.2: Reductive Cleavage to Alcohol [1]

Materials:

-

N-acyl oxazolidinone product

-

Anhydrous Diethyl Ether or THF

-

Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous diethyl ether or THF under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add the hydride reagent (e.g., LiBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 1 M NaOH, and then water again (Fieser workup for LiAlH₄).

-

Filter the resulting salts and wash thoroughly with ether.

-

Concentrate the filtrate and purify by flash chromatography to separate the chiral alcohol from the recovered auxiliary.

Conclusion

This compound, through its oxazolidinone derivative, serves as a highly effective and reliable chiral auxiliary for a range of asymmetric transformations. The steric bulk of the tert-butyl group provides excellent facial discrimination, leading to high diastereoselectivities in alkylation, Diels-Alder, and conjugate addition reactions. The straightforward attachment and cleavage protocols, coupled with high product yields and excellent stereocontrol, make it a valuable tool for the synthesis of enantiomerically pure molecules in academic and industrial research.

References

Application Note: Protocols for the Reduction of (L)-tert-leucine to (L)-tert-leucinol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of the non-proteinogenic amino acid (L)-tert-leucine to its corresponding primary alcohol, (L)-tert-leucinol. (L)-tert-leucinol is a valuable chiral building block in the synthesis of pharmaceuticals and chiral ligands. Two primary methods utilizing common hydride reducing agents, Lithium Aluminum Hydride (LAH) and Borane complexes, are presented. This note includes step-by-step experimental procedures, quantitative data summaries, and workflow diagrams to guide researchers in performing this synthesis efficiently and safely.

Principle of the Reaction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the relatively low reactivity of the carboxyl group, strong reducing agents are required.[1] The most common and effective reagents for the reduction of amino acids are lithium aluminum hydride (LiAlH₄) and borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂).[2][3]